N-prop-2-enylhex-5-en-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-prop-2-enylhex-5-en-2-amine |
InChI |
InChI=1S/C9H17N/c1-4-6-7-9(3)10-8-5-2/h4-5,9-10H,1-2,6-8H2,3H3 |
InChI Key |
BJXAXBQJGQUEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC=C |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 Enylhex 5 En 2 Amine
Alkylation Strategies for N-prop-2-enylhex-5-en-2-amine Synthesis
Alkylation of amines is a fundamental method for the preparation of more substituted amines. masterorganicchemistry.com This typically involves the reaction of an amine with an alkylating agent, such as an alkyl halide.
Direct Alkylation of Amine Precursors
The direct alkylation of a primary amine precursor, hex-5-en-2-amine (B1330066), with an allyl halide (e.g., 3-bromoprop-1-ene) would be a straightforward conceptual route to this compound. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct.
However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The resulting secondary amine product can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. Achieving selective mono-alkylation often requires careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base. organic-chemistry.org For instance, the use of cesium hydroxide (B78521) has been reported to promote selective N-monoalkylation of primary amines. organic-chemistry.org
Reductive Amination Routes to this compound
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for amine synthesis that can often circumvent the issue of overalkylation seen in direct alkylation. masterorganicchemistry.comwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.org
This could be approached in two ways for the target molecule: reacting hex-5-en-2-one with allylamine (B125299), or reacting propanal with hex-5-en-2-amine, followed by reduction. The reaction is typically performed as a one-pot procedure where the imine formation and reduction occur in situ. wikipedia.org
Hydrogenation-Based Reductive Amination
Catalytic hydrogenation is a common method for the reduction step in reductive amination. wikipedia.org This involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel. wikipedia.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. For the synthesis of primary amines from ketones and aldehydes using ammonia, iron-based catalysts have also been explored. d-nb.info
Transfer Hydrogenation Approaches for this compound
Transfer hydrogenation offers an alternative to using hydrogen gas. In this approach, a hydrogen donor molecule is used to effect the reduction. Gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of amines with alcohols, proceeding through a hydrogen transfer mechanism. d-nb.info In this process, the alcohol is first oxidized to the corresponding aldehyde, which then forms an imine with the amine, followed by transfer hydrogenation of the imine. d-nb.info
A variety of reducing agents can be employed for the reduction of the imine intermediate in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often favored due to its mildness and selectivity for reducing imines in the presence of aldehydes or ketones. harvard.eduorganic-chemistry.org
Multicomponent Reactions Leading to this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, represent an efficient strategy for building molecular complexity. While specific MCRs for the synthesis of this compound are not documented, reactions like the Petasis reaction can be used for the synthesis of secondary and tertiary amines. organic-chemistry.org
Stereoselective Synthesis of this compound
This compound possesses a chiral center at the second carbon of the hexenyl chain. A stereoselective synthesis would aim to produce a specific stereoisomer (either the (R)- or (S)-enantiomer) in excess. iupac.org This is of significant importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit different pharmacological activities.
Asymmetric reductive amination is a key strategy for the synthesis of chiral amines. wikipedia.org This can be achieved by using a chiral catalyst or a chiral auxiliary. For instance, the use of chiral catalysts in hydrogenation reactions can lead to the formation of one enantiomer of the amine product over the other. wikipedia.org
Another approach involves the use of enzymes. Biocatalysts, such as imine reductases, have gained attention for their ability to perform highly selective reductions of imines to chiral amines under mild conditions. wikipedia.org
Given the lack of specific literature, the following table outlines hypothetical synthetic routes based on general chemical principles.
| Synthetic Strategy | Precursors | Reagents and Conditions (Hypothetical) | Potential Challenges |
| Direct Alkylation | hex-5-en-2-amine and 3-bromoprop-1-ene | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | Overalkylation leading to tertiary amine formation. |
| Reductive Amination | hex-5-en-2-one and allylamine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), Acid catalyst | Competing reduction of the ketone, imine stability. |
| Reductive Amination | Propanal and hex-5-en-2-amine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), Acid catalyst | Competing reduction of the aldehyde, imine stability. |
Chiral Auxiliary-Mediated Synthesis of this compound Enantiomers
The use of a chiral auxiliary is a robust and reliable strategy for controlling the stereochemical outcome of a synthetic sequence. wikipedia.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. york.ac.uk After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com
A plausible pathway for the enantioselective synthesis of this compound would involve the reductive amination of hex-5-en-2-one. The ketone would first be condensed with a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. This intermediate imine would then be subjected to diastereoselective addition of an allyl group, for example using a nucleophile like allylmagnesium bromide. The steric hindrance imposed by the chiral auxiliary would direct the incoming nucleophile to one face of the imine, leading to the formation of one diastereomer in excess. The final step involves the hydrogenolysis of the N-C(phenyl) bond to remove the auxiliary, yielding the enantiomerically enriched target amine.
Another well-established class of auxiliaries, oxazolidinones, could also be employed. sigmaaldrich.comnih.gov While typically used for stereoselective alkylations of carbonyl compounds, related methodologies for amine synthesis have been developed.
| Chiral Auxiliary | Typical Reaction Type | Potential Diastereomeric Excess (d.e.) in Analogous Reactions | Removal Method |
|---|---|---|---|
| (R)-(+)-1-Phenylethylamine | Diastereoselective alkylation of derived imines | >90% | Hydrogenolysis (e.g., H₂, Pd/C) |
| (1R,2S)-(−)-Ephedrine | Asymmetric alkylation | 85-95% | Oxidative or reductive cleavage |
| (S)-(−)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | >98% | Acidic hydrolysis |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Stereoselective aldol (B89426) and alkylation reactions | >99% | Hydrolysis (acidic or basic) or reduction |
Asymmetric Catalysis in this compound Production
Asymmetric catalysis offers a more efficient and atom-economical alternative to stoichiometric chiral auxiliaries. acs.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Key strategies applicable to the synthesis of this compound include transition metal catalysis and organocatalysis.
In transition metal catalysis, the source of chirality is typically a chiral ligand coordinated to a metal center. The rational design of these ligands is crucial for achieving high enantioselectivity. mdpi.comnih.gov The ligand-metal complex creates a chiral environment that differentiates between the two prochiral faces of the substrate or the transition states leading to the enantiomeric products. mdpi.com
For the synthesis of this compound, a potential route is the asymmetric reductive amination of hex-5-en-2-one with allylamine. This transformation could be catalyzed by an iridium or rhodium complex bearing a chiral diphosphine ligand, such as a derivative of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl). d-nb.info Alternatively, an asymmetric allylation of the imine formed between hex-5-en-2-one and a nitrogen source could be catalyzed by a copper complex with a chiral P,N-ligand like Pyrinap. d-nb.infonih.gov The specific structure of the ligand, including its steric and electronic properties, directly influences the stereochemical outcome of the reaction. nih.gov
| Ligand Family | Metal | Applicable Reaction | Reported Enantiomeric Excess (e.e.) in Analogous Reactions |
|---|---|---|---|
| BINAP | Ru, Rh | Asymmetric Hydrogenation | up to 99% |
| Pyrinap | Cu | Enantioselective A³-Coupling | 90-99% nih.gov |
| Bis(oxazoline) (BOX) | Ag, Cu | Asymmetric C-H Amination | 90-99% nih.gov |
| P,N-Ligands (e.g., QuinoxP*) | Ir | Asymmetric Reductive Amination | up to 98% |
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. beilstein-journals.org Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are highly effective in activating imines towards nucleophilic attack. beilstein-journals.org
An organocatalytic synthesis of this compound could involve the formation of an imine from hex-5-en-2-one and allylamine, followed by a transfer hydrogenation. In this step, a chiral phosphoric acid catalyst would protonate the imine, enhancing its electrophilicity and creating a chiral ion pair. A reducing agent, such as a Hantzsch ester, would then deliver a hydride to one face of the activated imine, yielding the chiral amine with high enantioselectivity. Another approach involves the use of chiral Brønsted bases, which typically contain chiral amine moieties and operate through complex hydrogen-bonding networks. frontiersin.org
| Catalyst Type | Example Catalyst | Mechanism of Action | Reported e.e. in Analogous Reactions |
|---|---|---|---|
| Chiral Phosphoric Acid (Brønsted Acid) | (R)-TRIP | Chiral counter-anion-directed imine activation | 85-99% |
| Proline Derivatives | (S)-Proline | Enamine/Iminium catalysis | Variable, up to 99% |
| Thiourea Catalysts | Takemoto Catalyst | Dual hydrogen-bond activation | 90-98% |
| Chiral Disulfonimide | List's Catalyst | Strong Brønsted acid catalysis | up to 98% beilstein-journals.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that minimize negative environmental impacts by reducing waste, energy consumption, and the use of hazardous substances. sigmaaldrich.comnih.gov The application of these principles to the synthesis of this compound focuses on improving atom economy, utilizing catalysis, and employing environmentally benign reaction media. acs.org
A key principle of green chemistry is the reduction or elimination of auxiliary substances like solvents. skpharmteco.com Solvent-free, or neat, reactions can lead to higher reaction rates, simplified work-up procedures, and dramatically reduced solvent waste. mdpi.com Methodologies such as mechanochemical grinding or simply heating a mixture of neat reactants can be highly effective. mdpi.comnih.gov
A potential solvent-free synthesis of this compound could be achieved through a multicomponent reaction. For instance, the reductive amination of hex-5-en-2-one with allylamine could be performed under neat conditions using a solid-supported catalyst and a reducing agent. This approach minimizes waste and simplifies product isolation, which may only require filtration and removal of excess reagents. mdpi.com Several syntheses of propargylamines, a related class of compounds, have been successfully demonstrated under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.govrsc.org
| Reaction Type | Catalyst/Promoter | Conditions | Key Advantages |
|---|---|---|---|
| A³-Coupling | CuNPs/TiO₂ | 70 °C, neat | Recyclable catalyst, high yield nih.gov |
| N-alkylation | Mechanochemical grinding | Room temperature | Short reaction time, no chromatography mdpi.com |
| Multicomponent Coupling | GO-CuCl₂ | Microwave irradiation | High efficiency, scalable nih.gov |
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. scirp.org Conducting organic reactions in aqueous media, however, can be challenging due to the poor solubility of many organic substrates. Despite this, numerous synthetic transformations have been successfully adapted to aqueous conditions. mdpi.com
The synthesis of this compound in water could be envisioned via a reductive amination pathway. The reaction between hex-5-en-2-one and allylamine could be promoted by a water-tolerant Lewis acid or a phase-transfer catalyst. An organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which is highly soluble in water, has been shown to effectively catalyze the synthesis of other nitrogen-containing heterocycles in aqueous media. scirp.org Such a procedure simplifies the work-up, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. mdpi.com
| Reaction Type | Catalyst/Promoter | Temperature | Key Features |
|---|---|---|---|
| Pyrrole Synthesis | DABCO | 60 °C | Eco-friendly, convenient work-up scirp.org |
| Isoxazole Synthesis | None (catalyst-free) | 50 °C | Mild conditions, high yields mdpi.com |
| Imine Addition | Cu-Ru bimetallic | Solvent-free or water | Good yields in both media nih.gov |
Atom Economy Considerations in this compound Synthesis
Atom economy is a critical principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.
The calculation for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound (Molecular Weight: 139.24 g/mol ), we can compare the atom economy of the two proposed synthetic routes.
Method 1: Reductive Amination
C₆H₁₀O (hex-5-en-2-one) + C₃H₇N (prop-2-en-1-amine) + [Reducing Agent] → C₉H₁₇N (this compound) + H₂O + [Byproducts from reducing agent]
If we consider an idealized direct reductive amination using hydrogen gas (H₂) as the reductant, the reaction is:
C₆H₁₀O + C₃H₇N + H₂ → C₉H₁₇N + H₂O
The atom economy for this idealized reaction is:
% Atom Economy = [139.24 / (98.14 + 57.09 + 2.02)] x 100 = 88.5%
In this case, the only byproduct is water. Direct reductive amination is considered a highly atom-economical process. cymitquimica.com
Method 2: N-Alkylation
This synthesis involves the reaction of hex-5-en-2-amine with allyl bromide in the presence of a base to neutralize the HBr byproduct.
C₆H₁₃N (hex-5-en-2-amine) + C₃H₅Br (allyl bromide) → C₉H₁₇N (this compound) + HBr
The atom economy for this reaction is:
% Atom Economy = [139.24 / (99.17 + 120.99)] x 100 = 63.2%
| Synthetic Method | Reactants | Desired Product | Byproducts | Calculated Atom Economy (%) |
|---|---|---|---|---|
| Reductive Amination (Idealized) | Hex-5-en-2-one, Prop-2-en-1-amine, H₂ | This compound | H₂O | 88.5 |
| N-Alkylation | Hex-5-en-2-amine, Allyl bromide | This compound | HBr | 63.2 |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. These benefits are particularly relevant for the synthesis of amines.
For the synthesis of this compound, both the reductive amination and N-alkylation routes are amenable to adaptation in a flow chemistry setup.
Reductive Amination in Flow:
A continuous flow process for the reductive amination to produce this compound would typically involve pumping streams of the reactants (hex-5-en-2-one and prop-2-en-1-amine) and a reducing agent through a heated or cooled reactor. The use of a packed-bed reactor containing a solid-supported catalyst or reducing agent is a common strategy.
Advantages:
Improved Safety: The small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions or the handling of hazardous reagents.
Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to higher selectivity and reduced byproduct formation.
Enhanced Mixing: The high surface-area-to-volume ratio in microreactors ensures efficient mixing of reactants, accelerating the reaction rate.
Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.
Recent studies have demonstrated the successful implementation of flow chemistry for various amination reactions, which could be adapted for this specific synthesis. chemeo.comsigmaaldrich.com
N-Alkylation in Flow:
The N-alkylation of hex-5-en-2-amine with allyl bromide can also be effectively performed in a continuous flow system. Streams of the amine and the alkyl halide would be mixed and passed through a reactor. The use of a solid-supported base can simplify the workup process by allowing for easy separation of the product from the neutralized byproduct.
Advantages:
Controlled Stoichiometry: Precise control over the molar ratio of reactants can help to minimize overalkylation, a common issue in batch alkylations of amines.
Rapid Optimization: The ability to quickly vary reaction parameters allows for rapid optimization of conditions to maximize the yield of the desired secondary amine.
In-line Purification: Flow systems can be coupled directly with in-line purification modules, such as liquid-liquid extraction or chromatography, to isolate the pure product in a continuous manner.
Q & A
Q. What synthetic methodologies are recommended for N-prop-2-enylhex-5-en-2-amine, considering its dual alkene functionality?
- Methodological Answer : A multi-step synthesis is advisable due to the compound's conjugated alkenes and amine group. Start with hex-5-en-2-amine as the backbone, employing allylation (e.g., via nucleophilic substitution or metal-catalyzed coupling) to introduce the prop-2-enyl group. Protect the amine during alkene formation to prevent side reactions. Purification should involve fractional distillation or preparative HPLC to isolate isomers, followed by characterization via H/C NMR and GC-MS to confirm regiochemical fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H NMR to identify alkene protons (δ 5.0–6.0 ppm) and amine protons (broad signals at δ 1.5–3.0 ppm). C NMR can distinguish sp carbons (100–140 ppm) from sp carbons.
- IR : Confirm the presence of C=C (1640–1680 cm) and N-H (3300–3500 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ion peaks and fragmentation patterns.
Cross-validate results with computational simulations (e.g., DFT) for electronic structure confirmation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Store in inert atmospheres (argon/nitrogen) to prevent oxidation of alkenes.
- Refer to analogous amines (e.g., N-methylhex-5-en-2-amine) for toxicity benchmarks, noting acute exposure risks (respiratory irritation) and chronic hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Re-examine computational parameters (basis sets, solvation models) to ensure alignment with experimental conditions (solvent, temperature).
- Step 2 : Validate NMR chemical shifts using relativistic DFT methods (e.g., GIAO approach) to account for electron correlation effects.
- Step 3 : If discrepancies persist, consider stereochemical or conformational isomers undetected in initial analyses. Use 2D NMR (COSY, NOESY) or X-ray crystallography (via SHELXL ) for structural elucidation .
Q. What strategies mitigate stereochemical uncertainties during synthesis of this compound?
- Methodological Answer :
- Employ asymmetric catalysis (e.g., chiral palladium complexes) to control alkene geometry during allylation.
- Use chiral stationary phases (CSPs) in HPLC for enantiomeric resolution.
- Validate stereochemistry via circular dichroism (CD) or X-ray diffraction (Mercury software for crystal structure visualization).
- Cross-reference with PubChem data for analogous amines to predict isomer stability .
Q. How should researchers design experiments to assess the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Experimental Design :
Substrate Scope : Test reactions (e.g., hydrogenation, epoxidation) under varying conditions (temperature, solvent polarity).
Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates.
Mechanistic Probes : Isotope labeling (e.g., H or N) to track bond cleavage/formation.
- Data Analysis : Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) with computational models (e.g., transition state theory) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
